molecular formula C14H16BrNO2 B15130623 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Cat. No.: B15130623
M. Wt: 310.19 g/mol
InChI Key: LPAYETOFIWNVLA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.

    Benzyl 1H-pyrrole-2-carboxylate: Another benzyl-substituted pyrrole derivative.

    1-Benzyl-1H-pyrrole-2-carboxylic acid: A carboxylic acid derivative of the compound.

Uniqueness

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the ethyl ester and benzyl groups allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 1-benzylpyrrole-2-carboxylate;hydrobromide

InChI

InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H

InChI Key

LPAYETOFIWNVLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2.Br

Origin of Product

United States

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